2,3,5,6-Tetrafluoro-4-methylpyridine

Organic synthesis Fluorinated building blocks Nucleophilic substitution

2,3,5,6-Tetrafluoro-4-methylpyridine (CAS 16297-14-6) is a perfluorinated pyridine derivative wherein the 4-position is substituted with a methyl group instead of fluorine, giving a molecular formula of C₆H₃F₄N and molecular weight of 165.09 g/mol. This colorless liquid exhibits a boiling point of 130–131 °C, a density of 1.44 g/mL at 25 °C, and a refractive index (n₂₀/D) of 1.414.

Molecular Formula C6H3F4N
Molecular Weight 165.09 g/mol
CAS No. 16297-14-6
Cat. No. B110466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-methylpyridine
CAS16297-14-6
Molecular FormulaC6H3F4N
Molecular Weight165.09 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=C1F)F)F)F
InChIInChI=1S/C6H3F4N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3
InChIKeyVMJPFTHPDLREJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoro-4-methylpyridine CAS 16297-14-6: Chemical Identity, Core Properties, and Procurement-Relevant Specifications


2,3,5,6-Tetrafluoro-4-methylpyridine (CAS 16297-14-6) is a perfluorinated pyridine derivative wherein the 4-position is substituted with a methyl group instead of fluorine, giving a molecular formula of C₆H₃F₄N and molecular weight of 165.09 g/mol . This colorless liquid exhibits a boiling point of 130–131 °C, a density of 1.44 g/mL at 25 °C, and a refractive index (n₂₀/D) of 1.414 . The compound is commercially available at 99% assay purity and serves as a versatile fluorinated building block in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals .

Building Block Fluorinated pyridine for SNAr and cross-coupling
Electronic Profile 4-methyl modulation enables regioselective control
Assay Purity 99% assay supports reproducible synthetic outcomes

Why 2,3,5,6-Tetrafluoro-4-methylpyridine Cannot Be Replaced by Pentafluoropyridine or Other 4-Substituted Tetrafluoropyridines


The substitution of a single fluorine atom in pentafluoropyridine with a methyl group fundamentally alters the electronic landscape of the pyridine ring. The electron-donating methyl group at the 4-position modulates the dipole moment and polarizability of the tetrafluoropyridyl core, which in turn governs regioselectivity in nucleophilic aromatic substitution (S_NAr) and transition-metal-mediated cross-coupling reactions [1]. This electronic perturbation is quantitatively distinct from that induced by electron-withdrawing substituents such as -CF₃ or -CN [2]. Consequently, generic substitution with other 4-substituted tetrafluoropyridines or the parent pentafluoropyridine will yield different reaction outcomes—both in terms of activation barrier and product distribution—thereby rendering 2,3,5,6-tetrafluoro-4-methylpyridine a non-interchangeable, structurally precise reagent for applications demanding a 4-methyltetrafluoropyridyl motif [3].

Electronic perturbation 4-methyl donates electrons; -CF3/-CN withdraw, altering SNAr regioselectivity
Reaction pathway shift Tetrafluoropyridines avoid C–F oxidative addition with Pd(0) observed for pentafluoropyridine
Physical property mismatch Boiling point differs from pentafluoro- and other 4-substituted analogs, impacting purification

Quantitative Differentiation of 2,3,5,6-Tetrafluoro-4-methylpyridine Against Closest Analogs: Head-to-Head Evidence


Synthetic Accessibility from Pentafluoropyridine: ~90% Yield for 4-Methyl Derivative

The synthesis of 2,3,5,6-tetrafluoro-4-methylpyridine from pentafluoropyridine via reaction with methyllithium proceeds with a reported yield of approximately 90% [1]. This high-yielding, single-step transformation contrasts sharply with the preparation of other 4-substituted tetrafluoropyridines, which often require multi-step sequences or specialized nucleophiles. For instance, the introduction of a trifluoromethyl group at the 4-position typically involves less efficient radical-based or organometallic methods with variable yields [2]. The 90% yield provides a quantifiable procurement advantage in terms of cost-per-gram and material efficiency when scaling up synthesis of the 4-methyl derivative relative to its 4-CF₃ analog.

Synthetic yield
Cross-study comparable
~90%
Reported yield from pentafluoropyridine; may support cost-efficiency review for scale-up
With methyllithium; comparator 4-CF3 yields less efficient
Organic synthesis Fluorinated building blocks Nucleophilic substitution

Electronic Perturbation of the Tetrafluoropyridyl Core: Dipole Moment as a Quantitative Descriptor

The electric dipole moment of 2,3,5,6-tetrafluoro-4-methylpyridine has been experimentally determined in benzene as part of a systematic study of 13 4-substituted tetrafluoropyridines [1]. This measurement provides a direct, quantitative gauge of the electronic influence exerted by the 4-methyl group on the fluorinated pyridine core. The value differs measurably from those of both electron-withdrawing substituents (e.g., -CF₃, -CN) and the unsubstituted 2,3,5,6-tetrafluoropyridine (which has no 4-substituent and therefore a different charge distribution). The dipole moment is a critical parameter for predicting molecular recognition events, solubility in polar media, and orientation in external electric fields—properties that cannot be inferred from pentafluoropyridine or other 4-substituted analogs without this specific experimental data.

Dipole moment
Class-level inference
Quantifiably distinct
Measured electronic parameter differentiates 4-methyl from -CF3/-CN analogs
In benzene; critical for polarity-sensitive design
Physical organic chemistry Substituent effects Dipole moment

Reactivity Toward Transition Metals: Contrasting C–F vs. C–H Activation with Palladium(0) and Platinum(0)

In a comparative study of [M(PR₃)₂] complexes (M = Pd, Pt) with fluoropyridines, pentafluoropyridine reacts with palladium(0) complexes at 100 °C to yield trans-[Pd(F)(4-C₅NF₄)(PR₃)₂] via C–F oxidative addition. In stark contrast, 2,3,5,6-tetrafluoropyridine does not react with the same palladium(0) complexes [1]. The reactivity of 2,3,5,6-tetrafluoro-4-methylpyridine is expected to parallel that of 2,3,5,6-tetrafluoropyridine (C–H activation possible with Pt(0) but not C–F activation with Pd(0)), distinguishing it from pentafluoropyridine. This divergence in reactivity is critical for applications requiring selective metal-mediated functionalization: the presence of the 4-substituent (including a methyl group) shuts down C–F oxidative addition pathways available to pentafluoropyridine, forcing alternative activation modes.

Pd(0) reactivity
Head-to-head comparison
No C–F oxidative addition
Tetrafluoropyridine framework avoids Pd(0)-mediated C–F activation observed for pentafluoropyridine
Under identical conditions (100 °C, PR3 ligands)
Organometallic chemistry C–F bond activation Cross-coupling

Physicochemical Property Differentiation: Boiling Point and Density Relative to Closest Analogs

The boiling point of 2,3,5,6-tetrafluoro-4-methylpyridine is 130–131 °C, which is significantly higher than that of pentafluoropyridine (83–85 °C) and 2,3,5,6-tetrafluoropyridine (~102 °C) . Its density is 1.44 g/mL at 25 °C, intermediate between pentafluoropyridine (1.54 g/mL) and 2,3,5,6-tetrafluoro-4-(trifluoromethyl)pyridine (1.044 g/mL) . These differences have direct implications for distillation-based purification and handling logistics. The higher boiling point of the 4-methyl derivative reduces volatility relative to pentafluoropyridine, potentially simplifying storage and reducing evaporative losses during routine laboratory manipulations.

Boiling point & density
Cross-study comparable
~130–131 °C; 1.44 g/mL
Intermediate volatility vs. pentafluoropyridine and 4-CF3 analog; may simplify handling
Atmospheric pressure; distillation-relevant differentiation
Physical properties Purification Handling

High-Value Application Scenarios for 2,3,5,6-Tetrafluoro-4-methylpyridine Derived from Quantitative Differentiation


Synthesis of 2,6-Bis(phenoxy)pyridine Derivatives via Nucleophilic Aromatic Substitution

The 4-methyl-2,3,5,6-tetrafluoropyridine core serves as a scaffold for double nucleophilic aromatic substitution at the 2- and 6-positions. In a documented procedure, coupling of 4-methyl-2,3,5,6-tetrafluoropyridine with two equivalents of 3-hydroxybenzonitrile in the presence of NaH in hot DMF produced the corresponding 2,6-bis(phenoxy)pyridine derivative [1]. The electron-donating 4-methyl group modulates the electrophilicity of the 2- and 6-positions, enabling this selective bis-functionalization. This reactivity pattern is not directly transferable to pentafluoropyridine, which would present an additional reactive site at the 4-position, nor to more electron-deficient 4-substituted analogs (e.g., -CF₃), which would exhibit altered regioselectivity in S_NAr reactions [2].

Building Block for Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry

2,3,5,6-Tetrafluoro-4-methylpyridine participates in Suzuki-Miyaura cross-coupling reactions, enabling the installation of aryl or heteroaryl groups onto the fluorinated pyridine ring [1]. This reactivity positions the compound as a versatile intermediate for the construction of fluorinated biaryl motifs, which are privileged scaffolds in pharmaceutical research. The presence of the 4-methyl group offers a distinct steric and electronic environment compared to the 4-fluoro (pentafluoropyridine) or 4-H (tetrafluoropyridine) analogs, influencing both the coupling efficiency and the downstream biological properties of the resulting molecules. The ~90% synthetic yield from pentafluoropyridine further enhances the attractiveness of this building block for medicinal chemistry programs where cost and material availability are key considerations [2].

Precursor for Fluorinated Liquid Crystals and Advanced Materials

The precisely characterized dipole moment of 2,3,5,6-tetrafluoro-4-methylpyridine, along with its well-defined NMR parameters in oriented nematic phases, establishes it as a candidate for the design of fluorinated liquid crystalline materials [1][2]. The combination of a rigid, highly fluorinated aromatic core with a modifiable 4-methyl substituent allows for fine-tuning of molecular polarizability and dielectric anisotropy—key parameters governing liquid crystal behavior. The compound's distinct electronic profile, as quantified by its dipole moment, differentiates it from other 4-substituted tetrafluoropyridines and enables rational materials design where specific polarity requirements must be met [3].

Synthesis of Agrochemical Intermediates Requiring High Fluorine Content

Derivatives of 2,3,5,6-tetrafluoro-4-methylpyridine are explored as potential agrochemicals and pesticides due to the well-known metabolic stability and lipophilicity conferred by the tetrafluoropyridyl moiety [1]. The methyl group at the 4-position provides a synthetic handle for further functionalization without introducing an additional reactive C–F bond, which would be present in pentafluoropyridine and could lead to unwanted metabolic activation or off-target reactivity. The compound's commercial availability at 99% purity and well-characterized physical properties facilitate its integration into agrochemical discovery workflows where reproducibility and scalable synthesis are paramount.

Application
Selection Property
Validation Focus
Bis(phenoxy)pyridine synthesis
4-methyl electronic modulation for 2,6-regioselectivity
SNAr regiochemical outcome confirmation
Suzuki-Miyaura biaryl construction
4-methyl steric/electronic environment for cross-coupling
Coupling efficiency and scope verification
Fluorinated liquid crystal design
Quantified dipole moment for polarizability tuning
Dielectric anisotropy measurement
Agrochemical intermediate synthesis
Metabolic stability and high fluorine content
Bioisostere stability and reactivity screening

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